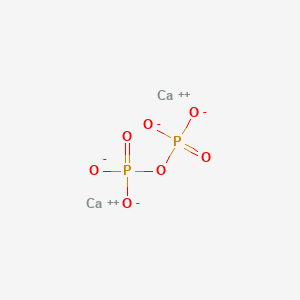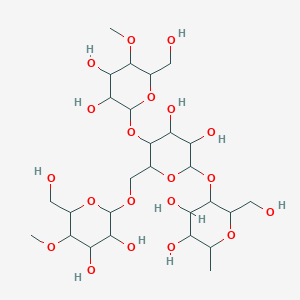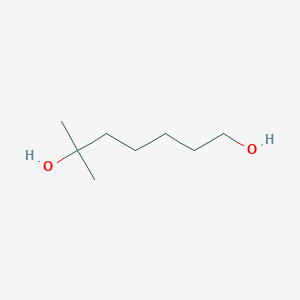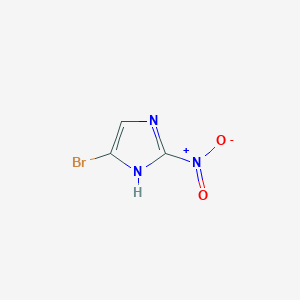
p-Hydroxybenzalacetone
概要
説明
p-Hydroxybenzalacetone, also known as 1-(4-Hydroxybenzylidene)acetone, is a chemical compound with the formula C10H10O2 . It is also known by other names such as 4-(p-Hydroxyphenyl)-3-buten-2-one, 4-Hydroxybenzylidene acetone, and 4-Hydroxybenzalacetone . It contains a total of 22 atoms; 10 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of p-Hydroxybenzalacetone involves a bifunctional enzyme with both chalcone synthase (CHS) and benzalacetone synthase (BAS) activity . This enzyme plays a crucial role in the synthesis of p-Hydroxybenzalacetone . The enzyme RinPKS1 from raspberry has been shown to effectively yield p-Hydroxybenzalacetone as a dominant product at high pH . Another study showed that Corynebacterium glutamicum was engineered for the microbial synthesis of raspberry ketone from supplemented p-coumaric acid .
Molecular Structure Analysis
The molecular structure of p-Hydroxybenzalacetone consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . It has a molecular weight of 162.185 Da . The molecule contains 12 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic) and 1 aromatic hydroxyl(s) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of p-Hydroxybenzalacetone are complex and involve multiple steps. The first step is catalyzed by a bifunctional enzyme with both chalcone synthase (CHS) and benzalacetone synthase (BAS) activity . The enzyme RinPKS1 from raspberry has been shown to effectively yield p-Hydroxybenzalacetone as a dominant product at high pH .
Physical And Chemical Properties Analysis
p-Hydroxybenzalacetone has a density of 1.1±0.1 g/cm3, a boiling point of 318.1±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 134.8±13.5 °C . The index of refraction is 1.599 and the molar refractivity is 48.7±0.3 cm3 .
科学的研究の応用
Raspberry Ketone Synthesis
4-Hydroxybenzylideneacetone serves as a crucial intermediate in the synthesis of raspberry ketone. The hydrogenation product of 4-HBA, raspberry ketone, is a highly fragrant compound used in perfumes, cosmetics, and flavorings. Its potential market value ranges between EUR 6 and 10 million .
Anti-Cancer and Anti-Inflammatory Properties
Studies indicate that 4-HBA possesses anti-cancer and anti-inflammatory functions. Researchers investigate its potential use in the healthcare industry for developing therapeutic agents .
Aldol Reactions and Enzymatic Catalysis
Enzymatic aldol reactions involving 4-HBA have garnered attention. Notably, 2-deoxy-D-ribose 5-phosphate aldolase (DERA) overexpressed in E. coli BL21 (DE3) acts as an attractive catalyst for these reactions. The aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone biosynthesizes 4-HBA. Whole-cell E. coli BL21 (DE3) (pRSF-Deoc) achieves impressive yields and concentrations of 4-HBA, making it a promising method for production .
Fed-Batch Strategy for Improved Yield
Researchers have optimized the biosynthesis process by increasing the concentration of 4-HBD. A fed-batch strategy resulted in a 28% improvement in 4-HBA yield compared to the one-time addition approach .
Immobilized Cells for Repeated Use
E. coli BL21 (DE3) (pRSF-Deoc) cells immobilized with K-carrageenan maintain a residual activity of above 90% even after ten repeated uses. This immobilization technique enhances the practical applicability of 4-HBA biosynthesis .
Safety and Hazards
将来の方向性
作用機序
Target of Action
4-Hydroxybenzylideneacetone (4-HBA) is an organic synthesis intermediate . Its primary target is the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which is overexpressed in E. coli BL21 (DE3) and acts as a catalyst for enzymatic aldol reactions .
Mode of Action
The mode of action of 4-HBA involves an aldol reaction between 4-hydroxybenzaldehyde (4-HBD) and acetone, catalyzed by whole-cell E. coli BL21 (DE3) expressing DERA . This reaction biosynthesizes 4-HBA .
Biochemical Pathways
The biochemical pathway affected by 4-HBA is the synthesis of raspberry ketone, a fragrant compound used in the food industry . 4-HBA serves as a precursor in this synthesis .
Pharmacokinetics
The production of 4-hba is optimized using a fed-batch strategy, which improves the yield of 4-hba . This suggests that the production method may influence the bioavailability of 4-HBA.
Result of Action
The result of the action of 4-HBA is the production of raspberry ketone, which has a significant market value . Additionally, studies have shown that 4-HBA has anti-cancer and anti-inflammatory functions .
Action Environment
The action environment of 4-HBA involves the use of whole-cell E. coli BL21 (DE3) as a biocatalyst . The cells are further immobilized with K-carrageenan, maintaining a residual activity of above 90% after 10 repeated uses . This suggests that the stability and efficacy of 4-HBA production are influenced by the use of immobilized cells and the repeated use of the biocatalyst.
特性
IUPAC Name |
(E)-4-(4-hydroxyphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNIKEFATSKIBE-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062878, DTXSID201287493 | |
| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxybenzalacetone | |
CAS RN |
22214-30-8, 3160-35-8 | |
| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22214-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycinnamoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxybenzalacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-one, 4-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-(4-Hydroxyphenyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-hydroxyphenyl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)





